1-Oxa-9-azaspiro[5.5]undecan-5-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C9H15NO2/c11-8-2-1-7-12-9(8)3-5-10-6-4-9/h10H,1-7H2 |
InChI Key |
PSLSWKZUUIEQCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(CCNCC2)OC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Construction of 1 Oxa 9 Azaspiro 5.5 Undecan 5 One and Its Analogues
Retrosynthetic Strategies for the Spiro[5.5]undecane Core of 1-Oxa-9-azaspiro[5.5]undecan-5-one
Retrosynthetic analysis provides a logical framework for dissecting complex molecules into simpler, commercially available starting materials. For the 1-oxa-9-azaspiro[5.5]undecane core, a primary disconnection can be made at the spirocyclic center, breaking it down into two heterocyclic precursors: a tetrahydropyranone ring and a piperidine (B6355638) ring.
A common retrosynthetic approach for the 1-azaspiro[5.5]undecane ring system, a close analogue, involves key reactions such as the addition of an allyllithium to an allylimine followed by a ring-closing metathesis (RCM), or a zinc-mediated domino elimination–alkylation of methyl 5-iodopentofuranosides followed by RCM. clockss.org This highlights the strategic use of cyclization reactions to form the characteristic spirocyclic junction. Another strategy focuses on the intramolecular aromatic spiroketalization process to construct bisbenzannulated spiroketals, which are related core structures. dntb.gov.ua
Classical and Established Synthetic Routes to this compound
Ring-Closing Reactions in the Formation of the Oxa- and Azacycles
The formation of the tetrahydropyranone (oxa-cycle) and piperidine (aza-cycle) rings often relies on robust and well-established ring-closing reactions. Intramolecular cyclization is a key strategy. For instance, gold-catalyzed intramolecular cyclization of alcohol-functionalized internal alkynes has proven to be an effective method for constructing spiroketal systems. acs.org
Ring-closing metathesis (RCM) is another powerful tool for the formation of cyclic structures. While attempts to use Grubbs' catalyst for the direct cyclization of a diene derivative to form a spiropiperidine have shown low yields, this has been attributed to potential catalyst inactivation by the amine. clockss.org Overcoming such challenges often involves protection of the amine functionality before the RCM step. clockss.org
A tandem conjugate addition/dipolar cycloaddition cascade has also been employed to construct the azaspiro[5.5]undecane ring system. This involves the reaction of an oxime with a diene to form a bicyclic isoxazolidine, which upon reductive nitrogen-oxygen bond cleavage, yields the desired spirocycle. acs.org
Total Synthesis Approaches Targeting the this compound Framework
The total synthesis of natural products containing the 1-azaspiro[5.5]undecane skeleton, such as the histrionicotoxin (B1235042) alkaloids, has been a significant driver for the development of synthetic methods for this framework. nih.gov These multistep syntheses often involve the stepwise construction of the six-membered carbo- or azacycle from linear starting materials. nih.gov
A notable one-step construction of the 1-azaspiro[5.5]undecane skeleton has been achieved from linear amino ynone substrates using a mercuric triflate (Hg(OTf)₂) -catalyzed cycloisomerization reaction. nih.gov This methodology has been successfully applied to the total and formal syntheses of histrionicotoxin alkaloids. nih.gov
Innovative and Modern Synthetic Approaches to this compound
Recent advances in synthetic chemistry have introduced more efficient and selective methods for the construction of spirocyclic systems.
Catalytic Strategies (e.g., Organocatalysis, Transition Metal-Mediated Cyclizations)
Transition metal catalysis has emerged as a powerful tool for spiroketal formation. rsc.org Gold and scandium catalysis, for example, have been used in a synergistic manner for the ultrafast synthesis of spiroketals. acs.org This approach involves the diastereoselective [4+2] cycloaddition between a gold-generated enol ether and a Sc(III)-catalyzed o-quinone methide intermediate. acs.org Palladium-catalyzed spiroketalization of alkynediols is another effective method for synthesizing benzannulated spiroketals. researchgate.net
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of spiro compounds. benthamscience.com Organocatalytic methodologies are valued for their stability, functional group tolerance, and predictable stereochemical outcomes. benthamscience.com For instance, an organohalogenite-mediated asymmetric intramolecular aromatic spiroketalization has been developed for the enantioselective synthesis of bisbenzannulated spiroketals. dntb.gov.ua
| Catalyst System | Reaction Type | Key Features |
| Gold(I) and Sc(III) | Synergistic Catalysis | Ultrafast reaction rate, ambient temperature, high yields, excellent diastereoselectivity. acs.org |
| Palladium | Spiroketalization | Effective for the synthesis of benzannulated spiroketals from alkynediols. researchgate.net |
| Organohalogenite | Asymmetric Spiroketalization | First organocatalytic method for optically pure bisbenzannulated spiroketals. dntb.gov.ua |
| AgOAc/TF-BiphamPhos | 1,3-Dipolar Cycloaddition | High diastereo- and enantioselectivity for spirooxindole-pyrrolidines. nih.gov |
| Hg(OTf)₂ | Cycloisomerization | One-step construction of the 1-azaspiro[5.5]undecane skeleton from linear substrates. nih.gov |
Asymmetric Synthesis for Stereoisomers of this compound
The synthesis of specific stereoisomers of this compound is crucial, as the biological activity of chiral molecules often depends on their stereochemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer.
A domino asymmetric electrophilic halocyclization strategy has been utilized to construct spiroketal lactones with both axial and central chirality in excellent yields and with high enantioselectivity. acs.org Organocatalytic approaches have also been instrumental in the asymmetric synthesis of spiroacetals. benthamscience.com The development of chiral catalysts, such as chiral phosphoric acid catalysts, has enabled the enantioselective construction of spiroketal scaffolds.
A stereoselective approach to the azaspiro[5.5]undecane ring system has been achieved through a conjugate addition/dipolar cycloaddition cascade, leading to a specific diastereomer. acs.org The stereochemical outcome of such reactions can often be controlled by factors like A(1,3)-strain. acs.org
| Method | Key Features | Stereochemical Outcome |
| Domino Asymmetric Electrophilic Halocyclization | Single catalyst for two stereodetermining steps. | Excellent enantioselectivity and diastereoselectivity (up to 99% ee and >20:1 dr). acs.org |
| Organocatalytic Asymmetric Spiroketalization | Metal-free, good functional group tolerance. | High levels of enantioselectivity (up to 98% ee). dntb.gov.ua |
| Conjugate Addition/Dipolar Cycloaddition Cascade | Stereocontrolled route to spirocyclic systems. | Leads to a specific diastereomer, controlled by factors like A(1,3)-strain. acs.org |
Sustainable and Green Chemistry Principles in this compound Synthesis
The synthesis of complex heterocyclic scaffolds such as this compound is increasingly guided by the principles of sustainable and green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For spiroketal synthesis in general, innovative approaches are being developed that can be applied to the construction of this compound.
One significant advancement is the use of telescoped flow processes. rsc.org This methodology combines multiple reaction steps, such as ring-closing metathesis and hydrogenation, into a continuous sequence without isolating intermediates. rsc.org This approach offers substantial benefits, including reduced process mass intensity (PMI), lower catalyst loading, and streamlined unit operations, leading to significant cost and waste reductions. rsc.org For instance, a telescoped flow process for a chiral spiroketone intermediate demonstrated a 70% saving on process cost and a 60% decrease in PMI compared to traditional batch procedures. rsc.org
Another green approach involves electrosynthesis, which uses electricity to drive chemical reactions, often eliminating the need for hazardous reagents. rsc.org A novel electrosynthetic method for spiroketal formation via anodic oxidation of malonic acids provides a metal- and mercury-free alternative to conventional methods, achieving high yields of up to 98%. rsc.org This method has a significantly better EcoScale score (45) compared to traditional approaches (2), highlighting its environmental benefits. rsc.org
Table 1: Comparison of Green Synthesis M
| Methodology | Key Advantages | Reported Improvements |
| Telescoped Flow Process | Reduced cost, lower PMI, streamlined operations, real-time monitoring. rsc.org | 70% cost saving, 60% PMI reduction. rsc.org |
| Electrosynthesis (eSpiro) | Metal- and mercury-free, high yields, broad functional group tolerance. rsc.org | Up to 98% yield, EcoScale score of 45 vs. 2 for traditional methods. rsc.org |
| Eco-Design Process | Reduced waste, solvent, and water use; smaller carbon footprint. boehringer-ingelheim.com | 98% waste reduction, 99% organic solvent reduction. boehringer-ingelheim.com |
Systematic Derivatization and Scaffold Modification of this compound
The 1-oxa-9-azaspiro[5.5]undecane scaffold, including the -5-one variant, is a valuable core for developing new therapeutic agents. Systematic derivatization and modification of this scaffold allow for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
Functional Group Interconversions on the this compound Core
Functional group interconversions are fundamental transformations in organic synthesis that enable the conversion of one functional group into another, thereby altering the molecule's properties and reactivity. solubilityofthings.comfiveable.me On the this compound core, the secondary amine at the 9-position and the ketone at the 5-position are primary sites for such modifications.
The secondary amine can be readily derivatized through various reactions. For instance, it can undergo acylation with acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. researchgate.netsoton.ac.uk It can also be alkylated to introduce different substituents. The ketone at the 5-position can be subjected to reduction to form a secondary alcohol, which can then be further functionalized. Alternatively, it can undergo reactions such as reductive amination to introduce a new amino group. These interconversions are crucial for creating a library of analogues with diverse functionalities to probe biological targets. solubilityofthings.com
Table 2: Potential Functional Group Interconversions on the this compound Scaffold
| Initial Functional Group | Position | Target Functional Group | Reagents/Conditions |
| Secondary Amine | 9 | Amide | RCOCl, Et3N, CH2Cl2 |
| Secondary Amine | 9 | Sulfonamide | RSO2Cl, base |
| Ketone | 5 | Secondary Alcohol | NaBH4, MeOH |
| Ketone | 5 | Alkene | Wittig reagent (e.g., Ph3P=CH2) |
Synthesis of Structurally Diverse Spiro-Analogues and Homologues of this compound
Building upon the core scaffold of 1-oxa-9-azaspiro[5.5]undecane, researchers have synthesized a variety of structurally diverse analogues with the aim of developing new therapeutic agents. These efforts have led to the discovery of compounds with potential applications in treating cancer, infectious diseases, and other conditions.
One area of focus has been the synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides as carbonic anhydrase inhibitors. researchgate.net Another significant application is the development of antituberculosis agents. Spirocyclic inhibitors of the MmpL3 protein of M. tuberculosis containing the 1-oxa-9-azaspiro[5.5]undecane scaffold have shown high activity against both antibiotic-sensitive and multiresistant strains. osi.lv
Furthermore, derivatives of the related 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent soluble epoxide hydrolase (sEH) inhibitors, with potential for treating chronic kidney diseases. nih.gov The synthesis of these analogues often involves multi-step sequences, starting from commercially available materials and employing key reactions to build the spirocyclic core and introduce peripheral diversity. researchgate.netrsc.org For example, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized from 4-aminophenol (B1666318) and glycolic acid, with subsequent modifications to reduce Michael reactivity and potential toxicity. nih.gov
Table 3: Examples of Synthesized Analogues based on the Azaspiro[5.5]undecane Scaffold
| Scaffold | Derivative Type | Therapeutic Target | Reference |
| 1-Oxa-9-azaspiro[5.5]undecane | Sulfonamides | Carbonic Anhydrase | researchgate.net |
| 1-Oxa-9-azaspiro[5.5]undecane | Varied peripheral fragments | MmpL3 protein (M. tuberculosis) | osi.lv |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Trisubstituted ureas | Soluble Epoxide Hydrolase (sEH) | nih.gov |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | N-alkylated and triazole derivatives | Antitumor | nih.govnih.gov |
Computational and Theoretical Investigations of 1 Oxa 9 Azaspiro 5.5 Undecan 5 One
Quantum Chemical Characterization of 1-Oxa-9-azaspiro[5.5]undecan-5-one Molecular Properties
Quantum chemical methods are instrumental in elucidating the intrinsic properties of a molecule, offering insights into its stability, reactivity, and potential interactions with biological targets.
While specific experimental or high-level computational data for this compound is not extensively available in the public domain, its electronic structure can be inferred from its constituent parts: a tetrahydropyran-4-one and a piperidine (B6355638) ring. The presence of a ketone group on the tetrahydropyran (B127337) ring introduces a significant dipole moment and influences the local electronic environment. The nitrogen atom in the piperidine ring acts as a Lewis base and a hydrogen bond acceptor, a feature crucial for its interaction with biological macromolecules.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a range of reactivity descriptors. These descriptors help in predicting how the molecule will behave in a chemical reaction. For analogous spirocyclic systems, DFT calculations have been successfully employed to understand their electronic properties. chemicalbook.com
Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound (Hypothetical Values Based on Analogs)
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| Dipole Moment | Moderate to High | Influences solubility and non-bonding interactions. |
| HOMO-LUMO Gap | Moderate | Indicates chemical reactivity and electronic transition energy. |
| Electron Density | High on the carbonyl oxygen and piperidine nitrogen | Indicates sites for electrophilic attack and hydrogen bonding. |
| Electrostatic Potential | Negative potential around the oxygen and nitrogen atoms | Guides interactions with positively charged residues in proteins. |
The three-dimensional shape of this compound is not static; it exists as an ensemble of interconverting conformers. The relative energies of these conformers determine the predominant shape of the molecule in a given environment. The piperidine ring in related systems is known to adopt a chair conformation. nih.gov However, the presence of the spiro fusion and the substituents can influence this preference.
Molecular Modeling and Simulation Studies on this compound
Molecular modeling and simulation techniques provide a dynamic view of the molecule, allowing for the exploration of its behavior over time and its interactions with its environment.
Molecular dynamics (MD) simulations can be employed to study the conformational landscape of this compound in different solvent environments. By simulating the movement of the molecule and the surrounding solvent molecules over time, one can identify the most stable conformations and the energetic barriers between them. All-atom MD simulations have been used to study the dynamics of small organic molecules, like lactones, in aqueous solutions, revealing how they interact with and are influenced by the solvent. utwente.nl Such studies on this compound would be crucial for understanding its solubility and how its shape might change upon moving from a non-polar to a polar environment, which is relevant for its journey from a potential drug formulation to its biological target.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is invaluable in drug discovery for identifying potential biological targets and for understanding the key interactions that stabilize the ligand-protein complex. For spirocyclic compounds, docking studies have been successfully used to identify and optimize ligands for various receptors. mdpi.comnih.gov
For this compound, docking studies could be performed against a range of potential protein targets. The ketone oxygen and the piperidine nitrogen are likely to be key pharmacophoric features, forming hydrogen bonds with amino acid residues in the binding pocket of a target protein. The spirocyclic scaffold itself provides a rigid framework that can orient these functional groups in a specific three-dimensional arrangement, potentially leading to high binding affinity and selectivity.
Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Interaction Type | Molecular Feature Involved | Potential Interacting Residues |
|---|---|---|
| Hydrogen Bonding | Carbonyl oxygen, Piperidine nitrogen (as acceptor), N-H group (as donor) | Ser, Thr, Tyr, Asn, Gln, His, Arg, Lys |
| Hydrophobic Interactions | Cyclohexane and piperidine rings | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Van der Waals Forces | Entire molecule | All residues in close proximity |
In Silico Approaches to Structure-Activity and Structure-Property Relationships for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These in silico models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.
For spirocyclic piperidines, 5D-QSAR models have been developed to understand their binding requirements to specific receptors. nih.gov These models can reveal which structural features are important for activity and can guide the design of more potent and selective analogs. Similarly, QSAR models for piperidine derivatives have been used to predict their toxicity. nih.gov
In the context of this compound, a QSAR study would involve synthesizing a library of derivatives with variations at different positions of the spirocyclic scaffold. The biological activity of these derivatives would then be measured, and a statistical model would be built to correlate the structural changes with the observed activity. Such a model could predict, for example, which substituents on the piperidine nitrogen or the tetrahydropyran ring would enhance the desired biological effect. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models can be used to assess the drug-likeness of these derivatives at an early stage of development. researchgate.netnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetrahydropyran-4-one |
Rational Design and Virtual Screening of this compound Libraries
The unique three-dimensional structure of the 1-oxa-9-azaspiro[5.5]undecane scaffold has made it an attractive framework for the development of novel therapeutic agents. Computational chemistry has become an indispensable tool in harnessing the potential of this scaffold, enabling the rational design of new derivatives and the efficient exploration of vast chemical spaces through virtual screening. These in silico methods allow for the prioritization of compounds with a higher probability of biological activity, thereby accelerating the drug discovery process.
A notable application of these computational strategies has been in the optimization of 1-oxa-9-azaspiro[5.5]undecane derivatives as inhibitors of the MmpL3 (Mycobacterial Membrane Protein Large 3) protein in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govosi.lv MmpL3 is an essential transporter protein responsible for moving mycolic acids to the bacterial cell wall, making it a key target for novel anti-tuberculosis drugs. nih.govosi.lv
The rational design process for 1-oxa-9-azaspiro[5.5]undecane-based MmpL3 inhibitors typically begins with the known structure of the target protein. Molecular docking studies are performed to predict how these spirocyclic compounds might bind within the active site of MmpL3. For instance, the crystal structure of a homologous MmpL3 protein can be used to define the binding pocket and guide the design of new derivatives.
The process of molecular docking involves several key steps:
Receptor and Ligand Preparation: The three-dimensional structure of the MmpL3 protein is obtained from a protein database. The structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 2D structures of the 1-oxa-9-azaspiro[5.5]undecane derivatives are converted into 3D structures, and their geometries are optimized.
Molecular Docking Simulation: A docking algorithm is used to place the ligand (the spirocyclic compound) into the defined binding site of the receptor (MmpL3) in various orientations and conformations. The program then calculates a score, such as binding energy, for each pose to estimate the binding affinity.
Analysis of Results: The docking results are analyzed to identify the most likely binding modes and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
These docking studies provide valuable insights that guide the synthetic chemistry efforts. For example, if the docking results indicate that a particular region of the binding pocket is unoccupied, new derivatives can be designed with substituents at the corresponding position on the 1-oxa-9-azaspiro[5.5]undecane scaffold to form additional favorable interactions, thereby improving binding affinity and biological activity.
Building upon the principles of rational design, virtual screening allows for the rapid in silico assessment of large libraries of compounds. Instead of synthesizing and testing every possible derivative of this compound, a virtual library can be computationally generated and screened against the MmpL3 target.
The virtual screening workflow typically includes:
Library Enumeration: A virtual library of this compound derivatives is created by computationally adding a wide variety of chemical groups at different positions on the spirocyclic core.
High-Throughput Virtual Screening (HTVS): The entire virtual library is then docked into the MmpL3 binding site using fast and efficient docking programs.
Hit Selection and Refinement: The top-scoring compounds from the HTVS are selected as "hits." These hits are then subjected to more rigorous computational analysis, such as more accurate docking methods or molecular dynamics simulations, to further refine the predictions.
The output of a virtual screening campaign is a ranked list of compounds, prioritized based on their predicted binding affinity and other desirable properties. This list guides the selection of a smaller, more focused set of compounds for actual chemical synthesis and biological testing.
The table below provides an illustrative example of the kind of data generated from a molecular docking study of a small, focused library of this compound derivatives against the MmpL3 protein.
| Compound ID | R Group | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| OSU-001 | -H | -7.2 | Phe258, Gly259, Ile603 |
| OSU-002 | -CH₃ | -7.5 | Phe258, Gly259, Val607 |
| OSU-003 | -C₆H₅ | -8.9 | Phe258, Tyr606, Ile603 |
| OSU-004 | -CH₂OH | -7.8 | Gly259, Ser298, Ile603 |
| OSU-005 | -COOH | -8.5 | Arg255, Gly259, Ser298 |
This table is for illustrative purposes only. The specific values and residues would be determined from actual experimental data, which is not publicly available.
The data in the table demonstrates how different substituents (R groups) on the this compound core can influence the predicted binding affinity. For instance, the addition of a phenyl group (OSU-003) leads to a more favorable predicted binding energy, suggesting it may form beneficial interactions within the binding site. Conversely, the introduction of a hydroxyl group (OSU-004) or a carboxylic acid group (OSU-005) might allow for new hydrogen bonding opportunities with specific amino acid residues.
By integrating rational design and virtual screening, researchers can more effectively navigate the vast chemical space of this compound derivatives to identify promising candidates for further development as potent inhibitors of MmpL3 and other biological targets.
Biological Target Identification and Mechanistic Elucidation of 1 Oxa 9 Azaspiro 5.5 Undecan 5 One
In Vitro Biochemical and Cellular Assays for Target Discovery and Validation
The inherent three-dimensional and structurally novel nature of spirocyclic scaffolds, such as 1-oxa-9-azaspiro[5.5]undecane, makes them versatile in drug discovery. researchgate.net The conformational rigidity provided by the spirocyclic quaternary carbon can reduce the entropic penalty upon binding to a biological target. researchgate.net
Enzyme Kinetics and Inhibition/Activation Profiling
Derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have been investigated as inhibitors of several key enzymes.
Soluble Epoxide Hydrolase (sEH): The 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold was used to design potential inhibitors of soluble epoxide hydrolase (sEH). researchgate.net Similarly, trisubstituted urea (B33335) derivatives based on a 1-oxa-4,9-diazaspiro[5.5]undecane core were identified as highly potent sEH inhibitors. nih.gov One such compound demonstrated excellent inhibitory activity and was proposed as a candidate for treating chronic kidney diseases. nih.gov
Mycobacterium tuberculosis MmpL3 Protein: A significant area of research has been the antituberculosis activity of this scaffold. osi.lv Derivatives of 1-oxa-9-azaspiro[5.5]undecane act as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis. osi.lv This membrane transporter is essential for the bacterium's survival, and its inhibition disrupts the transport of crucial molecules, leading to bacterial death. Compounds from this class have shown high activity against both antibiotic-sensitive and multiresistant strains of M. tuberculosis. osi.lv
Carbonic Anhydrases (CAs): Sulfonamide derivatives incorporating the 1-oxa-9-azaspiro[5.5]undecane moiety have been synthesized to target carbonic anhydrases. researchgate.net CAs are metalloenzymes involved in pH regulation and are targets for various therapeutic areas, including cancer and metabolic disorders. researchgate.net
Other Enzymes: Other spirocyclic compounds have been investigated for a range of enzyme targets. For instance, 1,9-diazaspiro[5.5]undecane derivatives have been studied as inhibitors of acetyl-CoA carboxylase and 11β-hydroxysteroid dehydrogenase type 1 for the treatment of obesity. nih.gov While the scaffold is different, it highlights the broad utility of spirocyclic structures in enzyme inhibition.
Table 1: Enzyme Inhibition Profile of 1-Oxa-9-azaspiro[5.5]undecane Derivatives
| Enzyme Target | Scaffold/Derivative | Therapeutic Area | Reference |
|---|---|---|---|
| Soluble Epoxide Hydrolase (sEH) | 1-Oxa-9-azaspiro[5.5]undecan-4-amine | Inflammation, Hypertension | researchgate.net |
| MmpL3 Protein | 1-Oxa-9-azaspiro[5.5]undecane derivatives | Tuberculosis | osi.lv |
| Carbonic Anhydrases (CAs) | 1-Oxa-9-azaspiro[5.5]undecane-9-sulfonamides | Cancer, Metabolic Disorders | researchgate.net |
Receptor Binding and Allosteric Modulation Studies
The 1-oxa-9-azaspiro[5.5]undecane framework and its analogs have been evaluated for their ability to interact with various receptors.
G-Protein Coupled Receptors (GPCRs): A series of compounds with a 1-oxa-9-azaspiro[5.5]undecane periphery were designed and evaluated as agonists for the free fatty acid 1 receptor (FFA1 or GPR40), a target for type II diabetes. researchgate.net
Opioid and Sigma Receptors: While not the exact scaffold, closely related 1,9-diazaspiro[5.5]undecanes have been developed for pain treatment, indicating potential interactions with CNS receptors. nih.gov
Cell-Based Phenotypic Screening and Pathway Analysis
Cell-based assays are crucial for understanding the effect of a compound on a cellular phenotype, such as cell viability or growth.
Antituberculosis Activity: As a result of MmpL3 inhibition, derivatives of 1-oxa-9-azaspiro[5.5]undecane have demonstrated potent activity in cell-based assays against M. tuberculosis. researchgate.net The activity of these compounds was confirmed in a mouse model. researchgate.net
Anticancer Activity: Other related spirocyclic compounds, specifically 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, have shown promising anticancer activities. mdpi.com In vitro testing against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines revealed potent cytotoxic effects. mdpi.com
Table 2: Cell-Based Screening of Related Spirocyclic Compounds
| Cell Line | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| M. tuberculosis H37Rv | 1-Oxa-9-azaspiro[5.5]undecane derivatives | Growth Inhibition | osi.lv |
| A549 (Lung Cancer) | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Cytotoxicity | mdpi.com |
| MDA-MB-231 (Breast Cancer) | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Cytotoxicity | mdpi.com |
| HeLa (Cervical Cancer) | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Cytotoxicity | mdpi.com |
Investigation of Molecular Mechanisms of Action in Cellular Systems
Understanding the molecular changes induced by a compound is key to elucidating its mechanism of action.
Gene Expression and Proteomic Profiling in Response to 1-Oxa-9-azaspiro[5.5]undecan-5-one
While specific gene expression or proteomic profiling studies for this compound are not available in the current literature, such analyses would be a logical next step in its preclinical development. These studies would involve treating relevant cell lines (e.g., cancer cell lines or bacterial cultures) with the compound and analyzing the resulting changes in mRNA and protein levels. This could reveal which cellular pathways are most affected by the compound, providing clues to its mechanism and potential off-target effects. For example, in cancer research, such profiling can help identify responsive patient populations.
Signal Transduction Pathway Interrogation
Based on the identified targets for related compounds, several signal transduction pathways could be modulated by this compound.
Inhibition of MmpL3-Mediated Transport: The primary mechanism for the antitubercular activity of this scaffold is the direct inhibition of the MmpL3 transporter, which disrupts the mycolic acid transport pathway necessary for building the bacterial cell wall.
Modulation of Cancer-Related Pathways: For spirocyclic compounds showing anticancer activity, mechanisms can include the inhibition of key signaling molecules. For example, some quinone-based spirocycles exert their antitumor effects through the inhibition of STAT3. mdpi.com Additionally, related 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been shown to inhibit METTL3, an RNA methyltransferase, thereby reducing the m6A/A level of polyadenylated RNA in cancer cell lines. uzh.ch This suggests that spiro compounds can influence epigenetic and post-transcriptional regulatory pathways.
Mechanistic Studies in Preclinical Animal Models (Focusing on Molecular and Physiological Systems)
Preclinical evaluation in living organisms is a critical step in understanding the therapeutic potential and mechanism of action of a new chemical entity. For derivatives of the 1-Oxa-9-azaspiro[5.5]undecane scaffold, in vivo studies have begun to shed light on their physiological effects.
Pharmacodynamic Markers and Target Engagement in Vivo
Pharmacodynamic (PD) biomarkers are essential for demonstrating that a compound is interacting with its intended biological target in a living system and eliciting a measurable response. veedalifesciences.com For derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane structure, research has identified their dual activity as µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists. acs.org In preclinical pain models, the engagement of these targets is evidenced by a potent analgesic effect. The σ1R is considered an anti-opioid system, and its antagonism has been shown to potentiate opioid-induced analgesia. acs.org
Target engagement is the crucial first step, confirming that the drug binds to its intended molecule within a complex biological environment. pelagobio.com Techniques like the Cellular Thermal Shift Assay (CETSA) are designed to validate such direct interactions within tissues and organs from preclinical animal models. pelagobio.com While specific PD markers for this compound are not yet defined in the literature, studies on analogous compounds provide a framework for future investigation. For instance, measuring downstream signaling pathway modulation following receptor binding would be a key indicator of target engagement.
Proof-of-Concept for Biological Mechanism in Model Organisms
Establishing a proof-of-concept in animal models is fundamental to validating a compound's proposed mechanism of action. In the case of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, their efficacy as soluble epoxide hydrolase (sEH) inhibitors was demonstrated in a rat model of glomerulonephritis. nih.gov Oral administration of a lead compound from this series led to a significant reduction in serum creatinine, a key indicator of improved kidney function, thereby providing in vivo proof-of-concept for its therapeutic potential in chronic kidney disease. nih.gov
Similarly, for the dual MOR agonist/σ1R antagonist series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, proof-of-concept was established through preclinical pain studies that supported the therapeutic value of this dual-target approach. acs.org These examples with related spirocyclic structures highlight the methodologies that would be applied to demonstrate the in vivo biological mechanism of this compound once a primary biological target is identified.
Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis of this compound Derivatives
Understanding how chemical structure relates to biological activity (SAR) and physicochemical properties (SPR) is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds.
Systematic Modification of the Spiro[5.5]undecan-5-one Scaffold for SAR Exploration
Systematic modification of a core scaffold is performed to explore how different chemical groups at various positions affect a compound's interaction with its biological target. For the related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, extensive SAR studies have been conducted.
In the development of dual MOR agonists and σ1R antagonists, researchers synthesized a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.org The SAR exploration focused on modifications at the N9 position of the spirocyclic core. These studies revealed that the nature of the substituent at this position was critical for balancing the activity at both receptors. For example, certain substitutions led to high affinity for the MOR while maintaining potent antagonism at the σ1R, demonstrating the feasibility of fine-tuning the pharmacological profile through systematic chemical changes. acs.org
Another study on 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas as sEH inhibitors also highlights the importance of systematic modification. nih.gov The transition from a 2,8-diazaspiro[4.5]decane core to the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, along with optimization of the urea substituents, led to compounds with significantly improved sEH inhibitory activity and better bioavailability. nih.gov
A hypothetical SAR exploration for this compound could involve modifications at the nitrogen atom (position 9) and on the carbon atoms of both the tetrahydropyran (B127337) and piperidine (B6355638) rings to probe the chemical space for desired biological activity.
Table 1: SAR Insights from Related 1-Oxa-9-azaspiro[5.5]undecane Derivatives
| Scaffold Position | Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| N9 | Various Substituents | Critical for balancing µ-opioid receptor agonism and σ1 receptor antagonism. | acs.org |
| Core Scaffold | Change from diazaspiro[4.5]decane to oxa-diazaspiro[5.5]undecane | Improved sEH inhibitory activity and bioavailability. | nih.gov |
This table is generated based on data from structurally related compounds to illustrate the principles of SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to correlate the chemical properties of a series of compounds with their biological activities. mdpi.com This computational approach allows for the prediction of the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process. mdpi.comopenmedicinalchemistryjournal.com
While no specific QSAR models for this compound analogs are currently published, the principles of QSAR can be described. A typical QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of compounds with known biological activities. mdpi.com A mathematical model is then developed to find the best correlation between these descriptors and the observed activity.
For instance, a QSAR model for a series of spiro-butenolides acting as thioredoxin reductase inhibitors was developed using descriptors such as Mulliken charge, electrostatic potential, and HOMO energy. openmedicinalchemistryjournal.com This model enabled the prediction of the half-inhibitory concentration (IC50) and helped in designing new potential inhibitors. openmedicinalchemistryjournal.com A similar approach could be applied to a series of this compound analogs once sufficient biological data is generated. The model could predict the activity of new derivatives, guiding synthetic efforts toward more potent compounds.
Table 2: Common Descriptors Used in QSAR Modeling
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Mulliken charge, Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule, influencing interactions like hydrogen bonds and electrostatic interactions. |
| Steric | Molecular weight, Molar volume, Ovality | Relates to the size and shape of the molecule, affecting how it fits into a binding site. |
| Hydrophobic | LogP, Polar surface area (PSA) | Indicates the water/oil solubility of the molecule, which is crucial for membrane permeability and distribution. |
This table provides examples of descriptor types commonly used in QSAR studies.
Emerging Research and Future Vistas for this compound: A Compound of Untapped Potential
The landscape of heterocyclic chemistry is continually expanding, with novel molecular architectures offering intriguing possibilities for scientific exploration. Within this domain, the spirocyclic scaffold of this compound presents a unique three-dimensional structure that holds considerable, though largely unexplored, promise. While direct research on this specific ketone derivative is nascent, the broader family of 1-oxa-9-azaspiro[5.5]undecane compounds has begun to attract attention, particularly in the field of medicinal chemistry. This article delves into the emerging research directions and future prospects for this compound, drawing insights from the advancements made with its structural analogs and the overarching trends in chemical and biological sciences.
Q & A
Q. What are the common synthetic routes for 1-oxa-9-azaspiro[5.5]undecan-5-one?
The compound is synthesized via multi-step protocols involving spirocyclization and functional group transformations. For example, derivatives such as N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine are prepared by reacting aldehydes (e.g., benzaldehyde) with amines (e.g., cyclopropylamine) under reductive amination conditions, followed by purification via chromatography . Key steps include:
- Spirocyclization : Using aldehydes and amines to form the spiro core.
- Protection/Deprotection : Employing tert-butoxycarbonyl (Boc) groups for amine protection.
- Acid-mediated Rearrangements : Beckman rearrangements of oxime precursors can yield structurally related azaspiro compounds .
Reaction Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, DCM, rt | 30–50 | |
| Boc Deprotection | HCl in 1,4-dioxane | >90 |
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on ¹H/¹³C NMR , IR spectroscopy , and X-ray crystallography (for crystalline derivatives). For example:
- NMR : In N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine, the spirocyclic proton environments are identified via splitting patterns (δ 1.2–3.5 ppm for cyclopropane and spiro-CH₂ groups) .
- X-ray : Homoazaadamantanone (a related azaspiro compound) was structurally resolved using single-crystal X-ray diffraction .
Advanced Research Questions
Q. What strategies address low yields in spirocyclic compound synthesis?
Low yields often arise from steric hindrance or competing side reactions. Mitigation approaches include:
- Catalyst Screening : Use of Lewis acids (e.g., BF₃·OEt₂) to enhance reaction selectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Radical-Mediated Pathways : Employing initiators like AIBN for controlled spirocyclization .
Case Study : A three-component reaction of trimethoxybenzene, isobutyraldehyde, and nitriles achieved higher yields (60–75%) using H₂SO₄ as a catalyst .
Q. How do structural modifications impact the biological activity of 1-oxa-9-azaspiro derivatives?
Q. How are contradictions in spectral data resolved for azaspiro compounds?
Discrepancies in NMR or mass spectra often arise from tautomerism or diastereomerism. Solutions include:
- Dynamic NMR (DNMR) : To detect slow interconversion of tautomers .
- Chiral HPLC : Separating diastereomers (e.g., N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine resolved into 2:1 diastereomeric ratio via preparative HPLC) .
- Computational Modeling : Comparing experimental IR peaks with DFT-calculated vibrational modes .
Methodological Challenges and Solutions
Q. What are the pitfalls in scaling up azaspiro compound synthesis?
Challenges include exothermic reactions and purification bottlenecks . Best practices:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
